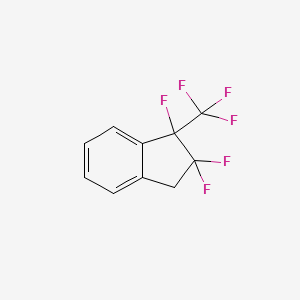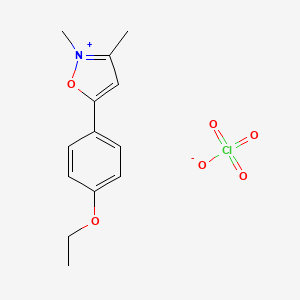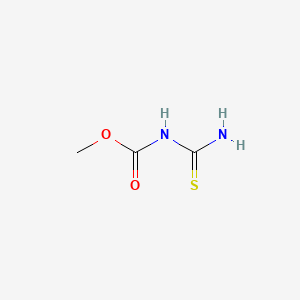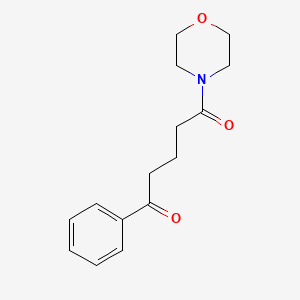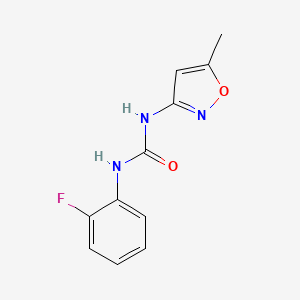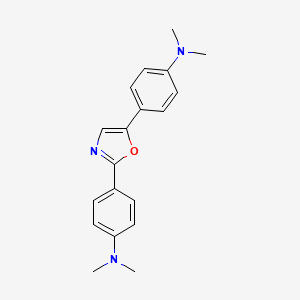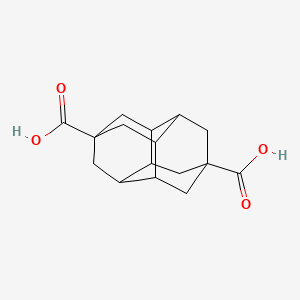
4,9-Diamantanedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Diamantanedicarboxylic acid is a unique organic compound with the molecular formula C16H20O4. It belongs to the class of diamondoids, which are cage-like hydrocarbons. This compound is characterized by its rigid, three-dimensional structure, which imparts exceptional thermal stability and rigidity. The IUPAC name for this compound is pentacyclo[7.3.1.14,12.02,7.0^6,11]tetradecane-4,9-dicarboxylic acid .
Vorbereitungsmethoden
4,9-Diamantanedicarboxylic acid can be synthesized through various methods. One common synthetic route involves the Koch-Haaf carboxylation of diamantane-4,9-diol . This reaction typically requires the use of strong acids and high temperatures to facilitate the carboxylation process. Industrial production methods may involve similar carboxylation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,9-Diamantanedicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,9-Diamantanedicarboxylic acid has a wide range of scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a scaffold for developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4,9-Diamantanedicarboxylic acid involves its interaction with various molecular targets and pathways. Its rigid structure allows it to fit into specific molecular sites, influencing the behavior of enzymes and other proteins. This interaction can modulate biochemical pathways, leading to various effects depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
4,9-Diamantanedicarboxylic acid can be compared with other diamondoids, such as 1,6-diamantanedicarboxylic acid and 1,9-diamantanedicarboxylic acid . While all these compounds share a similar cage-like structure, this compound is unique due to the specific positioning of its carboxylic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other diamondoids may not be as effective.
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-4,9-dicarboxylic acid |
InChI |
InChI=1S/C16H20O4/c17-13(18)15-1-7-8-4-16(14(19)20)5-9(7)11(3-15)12(6-16)10(8)2-15/h7-12H,1-6H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
NITPEEZLMYVWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC4(CC2C5CC1(CC3C5C4)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
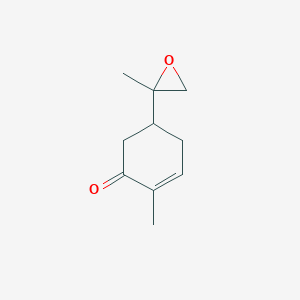
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
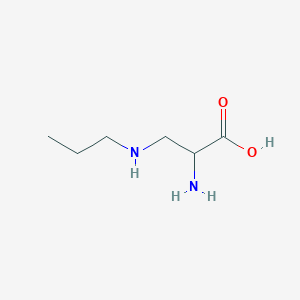
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
